Cas no 82935-36-2 (2,6-diethoxybenzoic acid)

2,6-Diethoxybenzoic acid is a substituted benzoic acid derivative characterized by ethoxy groups at the 2- and 6-positions. This structural modification enhances its solubility in organic solvents while maintaining the carboxylic acid functionality, making it a versatile intermediate in organic synthesis. Its sterically hindered aromatic ring influences reactivity, enabling selective transformations in pharmaceutical and agrochemical applications. The compound is particularly valued for its stability under mild conditions and compatibility with various coupling and derivatization reactions. It serves as a key building block for synthesizing complex molecules, including ligands and active pharmaceutical ingredients (APIs), where controlled substitution patterns are critical.
2,6-diethoxybenzoic acid structure
2,6-diethoxybenzoic acid structure
商品名:2,6-diethoxybenzoic acid
CAS番号:82935-36-2
MF:C11H14O4
メガワット:210.22646
MDL:MFCD00156982
CID:708646
PubChem ID:3431853

2,6-diethoxybenzoic acid 化学的及び物理的性質

名前と識別子

    • Benzoic acid,2,6-diethoxy-
    • 2,6-DIETHOXY BENZOIC ACID
    • Benzoic acid,2,6-diethoxy
    • 2,6-diethoxybenzoic acid
    • SCHEMBL1672245
    • TS-00424
    • EN300-9427202
    • 2,6-Diethoxybenzoic acid, 97%
    • AKOS000298679
    • XUIVSLVJEQVKLB-UHFFFAOYSA-N
    • 82935-36-2
    • MFCD00156982
    • CS-0330977
    • DTXSID40392416
    • 2 6-Diethoxybenzoic acid 97
    • 2,6-Diethoxybenzoicacid
    • MDL: MFCD00156982
    • インチ: InChI=1S/C11H14O4/c1-3-14-8-6-5-7-9(15-4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
    • InChIKey: XUIVSLVJEQVKLB-UHFFFAOYSA-N
    • ほほえんだ: CCOC1=C(C(=CC=C1)OCC)C(=O)O

計算された属性

  • せいみつぶんしりょう: 210.08900
  • どういたいしつりょう: 210.089
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 55.8A^2
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.148
  • ゆうかいてん: 131-135 °C (lit.)
  • ふってん: 340°C at 760 mmHg
  • フラッシュポイント: 130.1°C
  • 屈折率: 1.521
  • PSA: 55.76000
  • LogP: 2.18220
  • ようかいせい: 未確定

2,6-diethoxybenzoic acid セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3

2,6-diethoxybenzoic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2,6-diethoxybenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
528595-1G
2,6-diethoxybenzoic acid
82935-36-2 97%
1G
¥957.52 2022-02-24
Enamine
EN300-9427202-2.5g
2,6-diethoxybenzoic acid
82935-36-2 95.0%
2.5g
$243.0 2025-03-21
Enamine
EN300-9427202-5.0g
2,6-diethoxybenzoic acid
82935-36-2 95.0%
5.0g
$480.0 2025-03-21
Enamine
EN300-9427202-10.0g
2,6-diethoxybenzoic acid
82935-36-2 95.0%
10.0g
$936.0 2025-03-21
Enamine
EN300-9427202-0.25g
2,6-diethoxybenzoic acid
82935-36-2 95.0%
0.25g
$57.0 2025-03-21
Enamine
EN300-9427202-0.5g
2,6-diethoxybenzoic acid
82935-36-2 95.0%
0.5g
$90.0 2025-03-21
1PlusChem
1P003GKI-1g
2,6-Diethoxybenzoic acid
82935-36-2 97%
1g
$344.00 2024-04-21
Aaron
AR003GSU-250mg
2,6-Diethoxybenzoic acid
82935-36-2 97%
250mg
$59.00 2025-02-12
A2B Chem LLC
AB60642-1g
2,6-Diethoxybenzoic acid
82935-36-2 97%
1g
$318.00 2024-04-19
Aaron
AR003GSU-100mg
2,6-Diethoxybenzoic acid
82935-36-2 97%
100mg
$39.00 2025-02-12

2,6-diethoxybenzoic acid 関連文献

2,6-diethoxybenzoic acidに関する追加情報

2,6-Diethoxybenzoic Acid (CAS No. 82935-36-2): A Comprehensive Overview

2,6-Diethoxybenzoic acid is a chemical compound with the CAS registry number 82935-36-2. This compound belongs to the class of benzoic acids, which are widely studied for their diverse applications in chemistry, pharmacology, and materials science. The molecule consists of a benzoic acid backbone with two ethoxy groups attached at the 2 and 6 positions of the benzene ring. This substitution pattern imparts unique chemical and physical properties to the compound, making it a subject of interest in both academic and industrial research.

The synthesis of 2,6-diethoxybenzoic acid can be achieved through various methods, including Friedel-Crafts alkylation followed by oxidation or through the hydrolysis of appropriate esters. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly syntheses, reducing the environmental footprint associated with its production. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times and improve yields.

One of the most promising applications of 2,6-diethoxybenzoic acid lies in its potential as a precursor for drug development. The compound's structure allows for further functionalization, enabling the creation of derivatives with enhanced bioactivity. For instance, studies have shown that certain derivatives exhibit potent anti-inflammatory and antioxidant properties, making them valuable candidates for pharmaceutical applications.

In the field of materials science, 2,6-diethoxybenzoic acid has been investigated for its role in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. Its carboxylic acid group facilitates strong interactions with metal ions, leading to highly porous and stable structures that find applications in gas storage, catalysis, and sensing technologies.

Recent research has also highlighted the importance of 2,6-diethoxybenzoic acid in environmental chemistry. The compound has been studied as a model system for understanding the fate and transport of organic pollutants in aquatic environments. Its biodegradation pathways have been characterized in detail, providing insights into strategies for mitigating pollution caused by similar compounds.

The unique electronic properties of 2,6-diethoxybenzoic acid make it an attractive candidate for use in organic electronics. By incorporating this compound into conjugated systems, researchers have developed materials with improved charge transport properties, paving the way for next-generation electronic devices such as organic photovoltaics and light-emitting diodes (OLEDs).

In conclusion, 2,6-diethoxybenzoic acid (CAS No. 82935-36-2) is a versatile compound with a wide range of applications across multiple disciplines. Its chemical structure lends itself to diverse functionalizations, enabling innovations in drug discovery, materials science, environmental chemistry, and organic electronics. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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